N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide
Overview
Description
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide, commonly known as EMB-FUBINACA, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 2014 and has since become a popular research chemical due to its potent and long-lasting effects. EMB-FUBINACA is a member of the indazole family of synthetic cannabinoids, which are designed to mimic the effects of THC, the active ingredient in marijuana.
Mechanism of Action
EMB-FUBINACA acts on the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. The endocannabinoid system plays a critical role in regulating a wide range of physiological processes, including pain, appetite, mood, and sleep. EMB-FUBINACA binds to these receptors, causing a range of effects, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
EMB-FUBINACA has been found to produce a range of biochemical and physiological effects in the human body. These include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition. EMB-FUBINACA has also been found to produce potent analgesic effects, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
EMB-FUBINACA has several advantages for use in scientific research. It is highly potent and produces long-lasting effects, making it an ideal candidate for studying the effects of synthetic cannabinoids on the human body. However, it is important to note that EMB-FUBINACA is a highly controlled substance, and its use is strictly regulated. Researchers must obtain the necessary permits and follow strict safety protocols when handling and using EMB-FUBINACA in their experiments.
Future Directions
There are several potential future directions for research on EMB-FUBINACA and other synthetic cannabinoids. One area of interest is the potential therapeutic applications of these compounds, particularly in the treatment of chronic pain and other medical conditions. Another area of interest is the development of new synthetic cannabinoids with improved safety profiles and reduced potential for abuse. Further research is needed to fully understand the effects of these compounds on the human body and their potential as therapeutic agents.
Scientific Research Applications
EMB-FUBINACA has been used in numerous scientific studies to investigate the effects of synthetic cannabinoids on the human body. It has been found to bind to the CB1 and CB2 receptors in the brain, leading to a range of physiological and psychological effects. EMB-FUBINACA has been used to study the effects of synthetic cannabinoids on anxiety, depression, and pain, as well as their potential as therapeutic agents for various medical conditions.
properties
IUPAC Name |
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-4-26-16-11-9-15(10-12-16)21(25)22-20(23-19(24)13-14(2)3)17-7-5-6-8-18(17)27-22/h5-12,14H,4,13H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZKOGYJJBHFTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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